molecular formula C16H21NO3 B1206994 Epinorlycoramine

Epinorlycoramine

Cat. No. B1206994
M. Wt: 275.34 g/mol
InChI Key: LBIHNERKYNXGRF-FFSVYQOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinorlycoramine is a benzazepine.

Scientific Research Applications

NMDA Receptor Antagonist Properties

Epinorlycoramine exhibits potential as a selective NMDA receptor antagonist with a voltage-dependent profile similar to ketamine. This characteristic helps in explaining dissociative, cognitive, and hallucinogenic effects in humans, as demonstrated in the study of ephenidine, a related compound (Kang et al., 2017).

Potential in Alzheimer's Disease Treatment

In a study focusing on the discovery of β-secretase (BACE) inhibitors, which are crucial for Alzheimer's disease treatment, Epinorlycoramine was identified as a compound with high binding energy to the BACE receptor. This suggests its potential application in developing treatments for Alzheimer's disease (Gosoi et al., 2018).

properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1R,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol

InChI

InChI=1S/C16H21NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-3,11,13,17-18H,4-9H2,1H3/t11-,13+,16+/m1/s1

InChI Key

LBIHNERKYNXGRF-FFSVYQOJSA-N

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34CC[C@H](C[C@@H]4O2)O)C=C1

SMILES

COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1

Canonical SMILES

COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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